molecular formula C15H15NO3 B1421760 4-(2,6-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187167-56-1

4-(2,6-Dimethoxybenzoyl)-2-methylpyridine

Cat. No. B1421760
M. Wt: 257.28 g/mol
InChI Key: MQHGTMLXDUVDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,6-Dimethoxybenzoyl)-2-methylpyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached to the 4th carbon and a methyl group attached to the 2nd carbon of the pyridine ring . The benzoyl group is further substituted with two methoxy groups at the 2nd and 6th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve the acylation of 2-methylpyridine with 2,6-dimethoxybenzoyl chloride, a process commonly used in organic chemistry .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application : Benzamide compounds, which are structurally similar to the compound you mentioned, have been synthesized for their antioxidant and antibacterial activities .
    • Method : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Cosmetic Ingredient

    • Field : Cosmetology
    • Application : Bis(2,6-Dimethoxybenzoyl)-2,4,4-Trimethylpentylphosphinoxide, a compound with a similar structure, is used in cosmetics .
    • Method : The specific method of application in cosmetics is not detailed in the source .
    • Results : The safety of this ingredient is evaluated based on its hazard score and data availability. The hazard score reflects known and suspected hazards linked to the ingredients .
  • Chemical Research

    • Field : Chemistry
    • Application : PHENYL 4-((2,6-DIMETHOXYBENZOYL)AMINO)-2-HYDROXYBENZOATE is a compound with a similar structure that is available for purchase for chemical research .
    • Method : The specific method of application in chemical research is not detailed in the source .
    • Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
  • Cosmetic Ingredient

    • Field : Cosmetology
    • Application : Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide, a compound with a similar structure, is used in cosmetics .
    • Method : The specific method of application in cosmetics is not detailed in the source .
    • Results : The safety of this ingredient is evaluated based on its hazard score and data availability. The hazard score reflects known and suspected hazards linked to the ingredients .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate, a compound with a similar structure, is available for purchase for use in chemical synthesis.
    • Method : The specific method of application in chemical synthesis is not detailed in the source.
    • Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity.
  • Chemical Research

    • Field : Chemistry
    • Application : PHENYL 4-((2,6-DIMETHOXYBENZOYL)AMINO)-2-HYDROXYBENZOATE is a compound with a similar structure that is available for purchase for chemical research .
    • Method : The specific method of application in chemical research is not detailed in the source .
    • Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
  • Cosmetic Ingredient

    • Field : Cosmetology
    • Application : Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide, a compound with a similar structure, is used in cosmetics .
    • Method : The specific method of application in cosmetics is not detailed in the source .
    • Results : The safety of this ingredient is evaluated based on its hazard score and data availability. The hazard score reflects known and suspected hazards linked to the ingredients .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : 4-Biphenylyl[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methanone, a compound with a similar structure, is available for purchase for use in chemical synthesis .
    • Method : The specific method of application in chemical synthesis is not detailed in the source .
    • Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(2,6-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-9-11(7-8-16-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHGTMLXDUVDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethoxybenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.